molecular formula C9H9NO3 B1407862 2-Amino-5-formyl-3-methylbenzoic acid CAS No. 1423030-59-4

2-Amino-5-formyl-3-methylbenzoic acid

Cat. No.: B1407862
CAS No.: 1423030-59-4
M. Wt: 179.17 g/mol
InChI Key: LCTYCLGMELZWMZ-UHFFFAOYSA-N
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Description

2-Amino-5-formyl-3-methylbenzoic acid (CAS: 1423030-59-4) is a substituted benzoic acid derivative featuring three functional groups: an amino (-NH₂) at position 2, a methyl (-CH₃) at position 3, and a formyl (-CHO) at position 5. Its molecular formula is C₉H₉NO₃, with a molecular weight of 179.16 g/mol (calculated). This compound is structurally distinct due to the synergistic effects of its electron-donating (methyl, amino) and electron-withdrawing (formyl) groups, making it a versatile intermediate in organic synthesis, particularly for constructing nitrogen-containing heterocycles .

Properties

IUPAC Name

2-amino-5-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(4-11)3-7(8(5)10)9(12)13/h2-4H,10H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTYCLGMELZWMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-formyl-3-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 3-methylbenzoic acid to introduce a nitro group at the 2-position. This is followed by reduction of the nitro group to an amino group using a reducing agent such as iron powder in acidic conditions. The formyl group can then be introduced at the 5-position through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of a formylating agent like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-formyl-3-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like diazonium salts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Diazonium salts in the presence of copper(I) chloride (CuCl) as a catalyst.

Major Products

    Oxidation: 2-Amino-5-carboxy-3-methyl-benzoic acid.

    Reduction: 2-Amino-5-hydroxymethyl-3-methyl-benzoic acid.

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

2-Amino-5-formyl-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving aromatic amino acids.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-formyl-3-methylbenzoic acid depends on its specific application. In biological systems, it may act as a substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. The formyl group can interact with active sites of enzymes, while the amino group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-amino-5-formyl-3-methylbenzoic acid with structurally related analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Reactivity/Applications Hazards (GHS)
This compound C₉H₉NO₃ 179.16 2-NH₂, 3-CH₃, 5-CHO Condensation reactions, heterocycle synthesis Likely skin/eye irritant (inferred from analogs )
2-Amino-3-methylbenzoic acid C₈H₉NO₂ 151.16 2-NH₂, 3-CH₃ Pharmaceutical intermediate Not specified
2-Amino-3-formylbenzoic acid C₈H₇NO₃ 165.15 2-NH₂, 3-CHO Hydrazide synthesis H315, H319, H335
2-Amino-5-bromo-3-methylbenzoic acid C₈H₈BrNO₂ 230.06 2-NH₂, 3-CH₃, 5-Br Halogenation/substitution reactions Reactivity hazards (bromine)
2-Amino-4-fluoro-3-methylbenzoic acid C₈H₈FNO₂ 183.15 2-NH₂, 3-CH₃, 4-F Fluorinated drug intermediates Fluorine-specific toxicity risks

Key Differences and Reactivity

Functional Group Influence: Formyl Group (CHO): The formyl group in the target compound enhances reactivity in nucleophilic additions (e.g., Schiff base formation with hydrazides ) compared to non-carbonylated analogs like 2-amino-3-methylbenzoic acid. Halogen vs. Formyl: Bromine in 2-amino-5-bromo-3-methylbenzoic acid facilitates substitution reactions (e.g., Suzuki coupling), while the formyl group in the target compound favors condensations .

Synthetic Applications: The target compound’s formyl group is pivotal in synthesizing hydrazones (e.g., N'-benzylidene derivatives) for antimicrobial or anticancer agents, as seen in analogous hydrazide syntheses . In contrast, 2-amino-4-fluoro-3-methylbenzoic acid’s fluorine atom enhances binding to biological targets via electronegativity, making it valuable in fluorinated drug design .

Stability and Hazards: The formyl group may render the compound sensitive to oxidation, necessitating storage under inert conditions. Toxicity profiles are inferred from analogs: skin/eye irritation (H315, H319) and respiratory tract irritation (H335) are likely, similar to 2-amino-3-formylbenzoic acid .

Biological Activity

2-Amino-5-formyl-3-methylbenzoic acid (CAS No. 1423030-59-4) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound features a benzene ring substituted with an amino group, a formyl group, and a methyl group. Its structure allows it to interact with various biological targets, influencing enzymatic activities and cellular processes.

The biological activity of this compound is primarily attributed to its role as a substrate or inhibitor for enzymes involved in aromatic amino acid metabolism. The formyl group can interact with active sites of enzymes, while the amino group can form hydrogen bonds with amino acid residues, enhancing the compound's binding affinity and specificity.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, impacting metabolic pathways.
  • Substrate Activity: It can act as a substrate for various biochemical reactions.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Preliminary studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values for these activities are reported to be in the micromolar range, indicating significant potency compared to standard chemotherapeutics like doxorubicin .

Case Studies and Research Findings

  • Anticancer Efficacy : A study evaluated several derivatives of this compound against human cancer cell lines. The most potent compounds showed IC50 values as low as 3.0 µM against MCF-7 cells, indicating strong growth inhibition .
  • Enzymatic Inhibition : In vitro assays demonstrated that the compound could effectively inhibit cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The inhibition was comparable to established drugs like donepezil, with IC50 values ranging from 13.62 nM to 33.00 nM.

Data Table: Biological Activities of this compound

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AntimicrobialVarious BacteriaVaries
AnticancerA549 (Lung)3.0
AnticancerMCF-7 (Breast)5.85
Cholinesterase InhibitorEnzymes13.62 - 33.00

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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